molecular formula C5H6N2OS B079593 2-Aminothiophene-3-carboxamide CAS No. 14080-51-4

2-Aminothiophene-3-carboxamide

Cat. No.: B079593
CAS No.: 14080-51-4
M. Wt: 142.18 g/mol
InChI Key: WHZIZZOTISTHCT-UHFFFAOYSA-N
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Description

2-Aminothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the second position and a carboxamide group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiophene-3-carboxamide typically involves the Gewald reaction, a multicomponent reaction that includes a carbonyl compound, a nitrile with an active methylene group, and elemental sulfur. The reaction proceeds under basic conditions, often using piperidine as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-aminothiophene-3-carboxamide involves its interaction with various molecular targets. For instance, its antiproliferative effects are attributed to its ability to inhibit specific enzymes involved in cell division. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the proliferation of cancer cells .

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carboxylic acid
  • 2-Aminothiophene-3-carboxylate esters
  • 2-Aminothiophene-3-carbonitrile derivatives

Comparison: 2-Aminothiophene-3-carboxamide is unique due to its carboxamide group, which imparts distinct chemical and biological properties. Compared to its carboxylic acid and ester counterparts, the carboxamide group provides greater stability and different reactivity patterns. This makes this compound particularly valuable in medicinal chemistry for developing drugs with specific biological activities .

Biological Activity

2-Aminothiophene-3-carboxamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of aminothiophene derivatives, which are characterized by a thiophene ring substituted with an amino group and a carboxamide functional group. The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions, allowing for the introduction of various substituents that can enhance its biological properties.

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have demonstrated selective cytostatic effects against various cancer cell lines, including prostate cancer and T-cell lymphoma. A notable study reported that these compounds exhibit a preferential suppression of protein synthesis over DNA or RNA synthesis, leading to cell cycle arrest in the G1 phase and induction of apoptosis in prostate cancer cells .

Compound Cell Line IC50 (µM) Mechanism
Compound 3Prostate Cancer (PC-3)1.35Apoptosis induction
Compound 5HepG-20.59VEGFR-2 inhibition
Compound 21HCT-1161.29β-tubulin polymerization inhibition

2. Antimicrobial Activity

The antimicrobial properties of 2-aminothiophene derivatives have also been extensively studied. These compounds have shown effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis (Mtb), with minimal inhibitory concentrations (MIC) as low as 0.69 µM for certain derivatives . The mechanism involves inhibition of mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.

Compound Target Pathogen MIC (µM) Mechanism
Compound 33Mtb H37Rv0.69Inhibition of mycolic acid biosynthesis
Compound 18eTGFβR10.09Selective inhibition

3. Other Biological Activities

Beyond anticancer and antimicrobial properties, this compound derivatives exhibit a range of other biological activities:

  • Antiproliferative Effects: Several studies have indicated that these compounds can inhibit cell proliferation in various cancer models, showcasing IC50 values that suggest selectivity towards cancer cells over normal cells .
  • Anti-inflammatory and Antifungal Properties: The derivatives have also been reported to possess anti-inflammatory effects and antifungal activity against several pathogens, indicating their potential as broad-spectrum therapeutic agents .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Prostate Cancer Treatment:
    A study highlighted the efficacy of a specific derivative in inducing apoptosis in prostate cancer cells through the activation of p53 pathways, leading to an increase in pro-apoptotic factors like Bax and caspase-3 .
  • Tuberculosis Management:
    Another research effort focused on developing compounds targeting Mtb, demonstrating significant bactericidal activity against resistant strains, thus providing a promising avenue for tuberculosis treatment amid rising drug resistance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-aminothiophene-3-carboxamide derivatives?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives. For example, 2-aminothiophene-3-carbonitrile (a precursor) can be synthesized via a Gewald reaction using ketones, elemental sulfur, and cyanoacetamide under basic conditions, achieving yields up to 91% . Subsequent hydrolysis of the nitrile group to an amide is performed using acidic or basic conditions. Alternative routes involve coupling reactions, such as reacting 2-aminothiophene intermediates with acylating agents (e.g., succinic anhydride) in dry dichloromethane under reflux, followed by purification via reverse-phase HPLC (67% yield reported for compound 2) .

Q. How are structural and purity characteristics validated for this compound derivatives?

Comprehensive characterization includes:

  • IR spectroscopy : Identification of functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 6.3–7.1 ppm for thiophene rings) .
  • Mass spectrometry : LC-MS and HRMS validate molecular weights and fragmentation patterns .
  • Melting point analysis : Consistency with literature values ensures purity (e.g., 223–226°C for compound 2) .

Q. What in vitro assays are used to evaluate the biological activity of these derivatives?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging and ferric-reducing power assays, with IC₅₀ values compared to standard antioxidants like ascorbic acid .
  • Antimicrobial activity : Broth microdilution methods to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes in cell-free systems .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of this compound derivatives?

Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Gewald reactions .
  • Catalyst use : N-methylpiperidine in Gewald reactions improves cyclization efficiency .
  • Purification techniques : Reverse-phase HPLC with gradient elution (e.g., MeCN:H₂O from 30%→100%) resolves structurally similar impurities . Discrepancies in yields (e.g., 47% vs. 67% for similar compounds) may arise from steric hindrance of substituents or side reactions during acylation .

Q. What structure-activity relationships (SARs) govern the antioxidant and anti-inflammatory properties of these derivatives?

  • Electron-donating groups : Methoxy or hydroxyl substituents on aromatic rings enhance radical scavenging by stabilizing phenolic radicals .
  • Hydrophobic side chains : Bulky tert-butyl or cyclohexyl groups improve membrane permeability, increasing cellular anti-inflammatory activity (e.g., COX-2 inhibition) .
  • Amide vs. ester groups : Carboxamide derivatives show higher stability and bioavailability compared to esters in in vitro models .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

  • Assay variability : Differences in DPPH concentration (50–200 µM) or incubation times (30–60 minutes) affect IC₅₀ comparisons .
  • Cell line specificity : For example, compound 10q (ANO1-IN-2) inhibits glioma cell migration at 10 µM in U251 cells but shows no effect in non-cancerous lines .
  • Solubility limitations : Poor aqueous solubility of lipophilic derivatives (logP >3) may underreport activity in cell-based assays .

Q. What green chemistry approaches are applicable to the synthesis of this compound derivatives?

Sustainable methods include:

  • Solvent-free conditions : Mechanochemical grinding of reactants reduces waste .
  • Biocatalysis : Lipases or esterases for selective hydrolysis of nitriles to amides .
  • Recyclable catalysts : Immobilized piperazine derivatives in Gewald reactions minimize catalyst loss .

Q. Methodological Guidance

Q. How to design experiments for analyzing the mechanism of action of this compound-based ANO1 inhibitors?

  • Patch-clamp electrophysiology : Measure chloride current inhibition in ANO1-expressing cells .
  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with ANO1’s transmembrane domains .
  • Western blotting : Assess downstream signaling (e.g., MAPK/ERK pathways) in treated vs. untreated glioma cells .

Q. What computational tools aid in predicting the physicochemical properties of novel derivatives?

  • SwissADME : Predicts logP, solubility, and drug-likeness .
  • Gaussian 09 : Calculates electrostatic potential maps for optimizing substituent electronic effects .
  • Molinspiration : Estimates bioactivity scores for target prioritization .

Properties

IUPAC Name

2-aminothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZIZZOTISTHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351401
Record name 2-aminothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14080-51-4
Record name 2-Amino-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14080-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminothiophene-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminothiophene-3-carboxamide
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Synthesis routes and methods I

Procedure details

2,5-Dihydroxy-1,4-dithiane (76 g) and cyanoacetamide (84 g) were added to a mixture of methanol (180 mL), water (10 mL) and triethylamine (10 g). The resulting mixture was heated at 35–40° C. for about 30 minutes while stirring, and then heated to 50–60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to room temperature and poured into a mixture of ice (100 g)/water (300 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give 100.6 g of the title compound as a pale gray powder ((M+H)+=143, M.P.=159.0–159.6° C.).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1,4-Dithiane-2,5-diol (50 g, 328 mmol), and cyanoacetamide (55.2 g, 657 mmol) were added to a mixture of MeOH (150 mL), water (9 mL) and TEA (6.5 g, 50 mmol). The resulting mixture was heated at about 35-40° C. for 30 minutes while stirring, and then heated to about 50-60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to RT and poured into a mixture of ice (70 g)/water (200 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give (66.7 g) of the title compound. MS (ES+): 143 (M+H)+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2,5-dihydroxy-1,4-dithiane (11.8 g, 155 mmol), cyanoacetamide (17.0 g, 202 mmol) and triethylamine (20 ml) in ethanol (100 mL) was stirred under heating at 70° C. for 4 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to an about half volume. Water was added to the residue, the precipitated insoluble material was collected by filtration, and the solid was washed with water to give 2-amino-3-thiophenecarboxamide as a brown powder (15.3 g, 69%).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1,4-dithian-2,5-diol (4.56 g, 30 mmole) and 2-cyanoacetamide (2.52 g, 30 mmole) were combined in ethanol (50 ml). Triethylamine (6 ml) was added and heated to 70° C. for 1 hour. The volume of solvent was reduced under vacuum, and the product was isolated by filtration. Product was recrystallized from ethanol to give 2.71 g of product (yield 64%).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Aminothiophene-3-carboxamide
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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